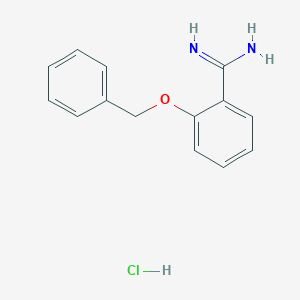
2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide
Vue d'ensemble
Description
“2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide” is a chemical compound with the molecular formula C6H7BrN2O . It’s also known by other names such as “2-Brom-1-(1-methyl-1H-pyrazol-4-yl)ethanon” in German, “2-Bromo-1-(1-méthyl-1H-pyrazol-4-yl)éthanone” in French .
Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom attached to a carbon atom, which is part of an ethanone group. This group is further connected to a 1-methyl-1H-pyrazol-4-yl group .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 276.0±15.0 °C at 760 mmHg, and a flash point of 120.7±20.4 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . Its molar refractivity is 42.9±0.5 cm3, and it has a polar surface area of 35 Å2 .Applications De Recherche Scientifique
Synthesis of Novel Triazolo Thiadiazines
The compound serves as a precursor for synthesizing a range of novel mono-, bis-, and poly-triazolo thiadiazines, which have potential applications in medicinal chemistry due to their diverse biological activities .
Antibacterial and Antimycobacterial Agent
Derivatives of this compound exhibit significant antibacterial and antimycobacterial properties, making them valuable in the development of new antibiotics and treatments for bacterial infections .
Anti-inflammatory Applications
The anti-inflammatory properties of this compound’s derivatives can be leveraged in creating new anti-inflammatory drugs, potentially offering alternative treatments for inflammatory diseases .
Antitumor Activity
Compounds synthesized from this chemical have shown antitumor activities, suggesting their use in cancer research for developing novel chemotherapeutic agents .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as the one , are known for their potent antileishmanial and antimalarial activities, making them important candidates for developing treatments against these diseases .
Synthesis of Erdafitinib Intermediate
This compound is used as an essential intermediate in the synthesis of Erdafitinib, a drug used to treat bladder cancer. Its role in the synthesis process is crucial for the production of this medication .
Each application mentioned above is based on the unique properties and reactivity of “2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide”, showcasing its versatility and importance in scientific research and pharmaceutical development.
Tetrahedron - Versatile Precursors BMC Chemistry - Imidazole Containing Compounds BMC Chemistry - Antileishmanial, Antimalarial Evaluation Springer - Synthesis of Quinoxaline Derivatives
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-1-(1-methylpyrazol-4-yl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O.BrH/c1-9-4-5(3-8-9)6(10)2-7;/h3-4H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZURTEFMHTXRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide | |
CAS RN |
1252185-47-9 | |
| Record name | 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride](/img/structure/B1373664.png)
![3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride](/img/structure/B1373665.png)


![2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1373670.png)
![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide](/img/structure/B1373672.png)
![4-[4-(Propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride](/img/structure/B1373673.png)

![1-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride](/img/structure/B1373677.png)
![methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate](/img/structure/B1373678.png)
